molecular formula C11H14O3 B3018111 3-Hydroxy-3-methyl-4-phenoxybutan-2-one CAS No. 13661-92-2

3-Hydroxy-3-methyl-4-phenoxybutan-2-one

Cat. No.: B3018111
CAS No.: 13661-92-2
M. Wt: 194.23
InChI Key: VXVKFKSOGKOLOU-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methyl-4-phenoxybutan-2-one is an organic compound with the molecular formula C11H14O3 It is a derivative of butanone, featuring a hydroxy group, a methyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one can be achieved through several methods. One common approach involves the reaction of 2-butanone with phenol in the presence of a base, followed by oxidation to introduce the hydroxy group. Another method includes the use of Grignard reagents to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methyl-4-phenoxybutan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methyl-4-phenoxybutan-2-one.

    Reduction: Formation of 3-hydroxy-3-methyl-4-phenoxybutanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-3-methyl-4-phenoxybutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3-methyl-4-phenoxybutan-2-one is unique due to the presence of both a hydroxy group and a phenoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-hydroxy-3-methyl-4-phenoxybutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(12)11(2,13)8-14-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVKFKSOGKOLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(COC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13661-92-2
Record name 3-hydroxy-3-methyl-4-phenoxybutan-2-one
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